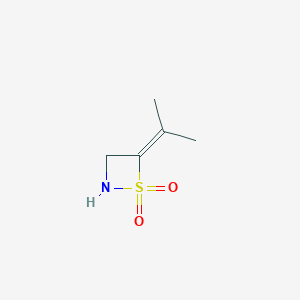
2-(1H-Imidazol-2-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride typically involves the reaction of 2-ethylaminotoluene with sodium nitrite to form 2-ethyl-1H-imidazole. This intermediate is then reacted with chloroacetic acid to produce 1H-imidazole-2-acetic acid . The final step involves the conversion of 1H-imidazole-2-acetic acid to this compound through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under sealed, dry conditions at room temperature .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different imidazole-based compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and other industries .
Aplicaciones Científicas De Investigación
2-(1H-Imidazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. This interaction can lead to various therapeutic effects, including antimicrobial and anti-inflammatory actions .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride: This compound has a similar structure but contains a benzimidazole ring instead of an imidazole ring.
2-(1H-Imidazol-1-yl)ethanamine dihydrochloride: This compound is a dihydrochloride salt form of 2-(1H-Imidazol-2-yl)ethanamine.
Uniqueness
2-(1H-Imidazol-2-yl)ethanamine hydrochloride is unique due to its specific structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Propiedades
Fórmula molecular |
C5H10ClN3 |
|---|---|
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H |
Clave InChI |
MHULBNKJRSSGBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)

![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)



![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)




![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)


